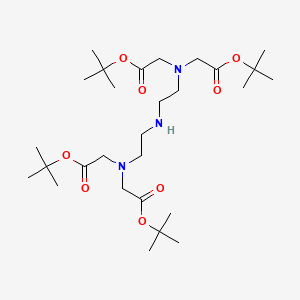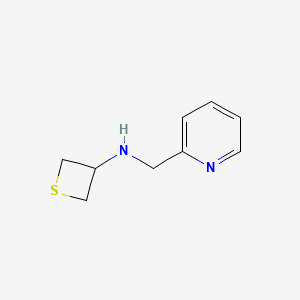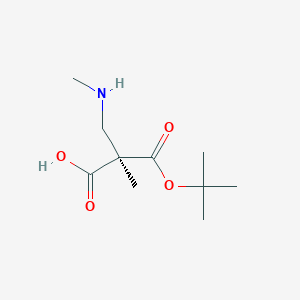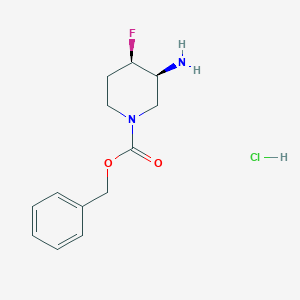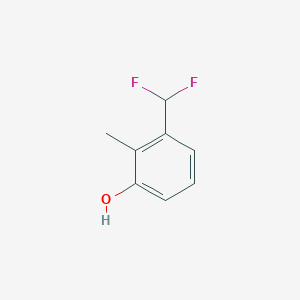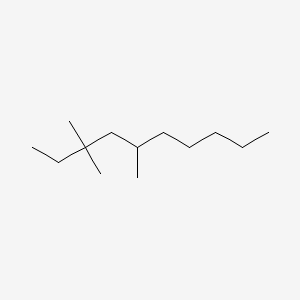
3,3,5-Trimethyldecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5-Trimethyldecane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C13H28. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Alkanes are known for their stability and are often used as reference compounds in various chemical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyldecane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require a non-polar solvent and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex hydrocarbons into simpler ones, including this compound. The conditions for catalytic cracking include high temperatures (around 500°C) and the presence of a catalyst such as zeolites .
化学反応の分析
Types of Reactions
3,3,5-Trimethyldecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
Oxidation: The major products are usually alcohols, aldehydes, or carboxylic acids, depending on the extent of oxidation.
Reduction: The major products are typically alkanes or alkenes, depending on the starting material.
Substitution: The major products are halogenated alkanes, such as chloroalkanes or bromoalkanes.
科学的研究の応用
3,3,5-Trimethyldecane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and reactions.
Biology: It has been studied for its potential as a biofuel due to its high energy content.
Industry: It is used as a solvent and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism by which 3,3,5-Trimethyldecane exerts its effects, particularly in medicinal applications, involves the induction of apoptosis. Apoptosis is a form of programmed cell death that is crucial for eliminating cancer cells. This compound has been found to activate certain molecular pathways that lead to cell death, including the caspase pathway, which is essential for the execution phase of apoptosis .
類似化合物との比較
Similar Compounds
- 2,3,5-Trimethyldecane
- 3,3,4-Trimethyldecane
- 3,4,5-Trimethyldecane
Uniqueness
3,3,5-Trimethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and density differ from those of its isomers due to the unique arrangement of its carbon atoms. This uniqueness makes it particularly useful in specific industrial applications where these properties are advantageous .
特性
CAS番号 |
62338-13-0 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC名 |
3,3,5-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-8-9-10-12(3)11-13(4,5)7-2/h12H,6-11H2,1-5H3 |
InChIキー |
KEUUKKADRWTLKH-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)CC(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
